1-phenyl-1H-pyrazol-3(2H)-one

Solubility Formulation Preformulation

1-Phenyl-1H-pyrazol-3(2H)-one (CAS 1008-79-3) is a pyrazolone heterocycle with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol. It exists as a tautomeric equilibrium between the 1,2-dihydro-3H-pyrazol-3-one and 1-phenyl-3-hydroxypyrazole forms, which imparts unique reactivity as both an electrophilic and nucleophilic building block.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 1008-79-3
Cat. No. B095021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-1H-pyrazol-3(2H)-one
CAS1008-79-3
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1C(=O)N=CN1C2=CC=CC=C2
InChIInChI=1S/C9H8N2O/c12-9-6-11(7-10-9)8-4-2-1-3-5-8/h1-5,7H,6H2
InChIKeyKIWUSLOGPWBUND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility17.8 [ug/mL]

1-Phenyl-1H-pyrazol-3(2H)-one (CAS 1008-79-3) Procurement Guide: Core Physicochemical Identity and Sourcing Context


1-Phenyl-1H-pyrazol-3(2H)-one (CAS 1008-79-3) is a pyrazolone heterocycle with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol [1]. It exists as a tautomeric equilibrium between the 1,2-dihydro-3H-pyrazol-3-one and 1-phenyl-3-hydroxypyrazole forms, which imparts unique reactivity as both an electrophilic and nucleophilic building block [1]. The compound is a critical synthetic intermediate in the preparation of antipyrine (phenazone) and related non-steroidal anti-inflammatory drugs (NSAIDs), distinguishing it from its fully substituted analogs [2].

Why 1-Phenyl-1H-pyrazol-3(2H)-one Cannot Be Replaced by Generic Pyrazolones in Synthesis and Research


The pyrazolone family encompasses a broad spectrum of biologically and industrially relevant molecules, yet subtle structural variations between members lead to profound differences in physicochemical properties, reactivity, and safety profiles. Simple substitution with a near neighbor such as antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) or phenidone (1-phenyl-3-pyrazolidinone) is not feasible because these analogs possess blocked reactive sites, divergent solubility characteristics, and distinct toxicological classifications [1]. The quantitative evidence below demonstrates that selecting the correct pyrazolone for a given application requires precision, not interchangeability.

Head-to-Head Comparative Evidence for 1-Phenyl-1H-pyrazol-3(2H)-one (CAS 1008-79-3)


Aqueous Solubility Deficit: 1-Phenyl-1H-pyrazol-3(2H)-one vs. Antipyrine

The target compound exhibits exceptionally low water solubility compared to its dimethylated analog antipyrine. At room temperature, 1-phenyl-1H-pyrazol-3(2H)-one has a calculated aqueous solubility of only 0.64 g/L , whereas antipyrine is freely soluble at 1000 g/L . This approximately 1,560-fold difference necessitates distinct formulation strategies and limits direct aqueous-based substitution in biological assays.

Solubility Formulation Preformulation

Melting Point Elevation: Thermal Stability Differentiation from Phenidone and Antipyrine

The melting point of 1-phenyl-1H-pyrazol-3(2H)-one is reported at 158 °C , which is significantly higher than that of phenidone (121 °C) [1] and antipyrine (113 °C) . This 37 °C and 45 °C increase, respectively, reflects stronger intermolecular hydrogen bonding in the crystalline lattice of the unsaturated pyrazolone, conferring superior thermal stability during storage and shipping.

Thermal Analysis Crystallinity Storage

Lipophilicity Contrast: XLogP3 Separation from Antipyrine and Phenidone

The computed partition coefficient XLogP3-AA for 1-phenyl-1H-pyrazol-3(2H)-one is 1.4 [1], indicating moderate lipophilicity. In comparison, antipyrine has an XLogP3 of 0.4 [2] and phenidone has an estimated XLogP of 0.9 . The target compound is therefore 1.0 log unit more lipophilic than antipyrine and 0.5 log unit more than phenidone, predicting greater membrane permeability and altered tissue distribution.

Lipophilicity ADME Drug Design

Synthetic Versatility: Unsubstituted C-4/C-5 Positions Enable Derivatization Routes Blocked in Antipyrine

Unlike antipyrine, which is methylated at N-1 and C-5, 1-phenyl-1H-pyrazol-3(2H)-one retains an unsubstituted methine carbon at C-5 and an unsubstituted C-4 position. This structural feature permits direct C-4 formylation, Knoevenagel condensation, and Mannich reactions . Quantitative comparisons of reaction yields are available: 1-phenyl-3-pyrazolidinone (phenidone) is converted to the target compound via oxidation in the presence of AgBr with a rate that significantly increases in reverse micellar systems [1], establishing the target compound as a distinct, stable oxidation product rather than a direct substitute for phenidone.

Synthetic Chemistry C-H Functionalization Medicinal Chemistry

Optimal Application Scenarios for 1-Phenyl-1H-pyrazol-3(2H)-one Based on Quantitative Differentiation Evidence


Non-Aqueous Medicinal Chemistry Library Synthesis

Due to its low aqueous solubility (0.64 g/L) [Section 3, Evidence Item 1], 1-phenyl-1H-pyrazol-3(2H)-one is ideally suited for reactions conducted in organic solvents such as DMF, DMSO, or dichloromethane. Its two unsubstituted ring positions (C-4 and C-5) [Section 3, Evidence Item 4] enable sequential C-C bond-forming reactions, making it the preferred pyrazolone scaffold for generating diverse compound libraries in drug discovery programs where antipyrine's blocked C-5 position would severely limit chemical space exploration.

Solid-Phase Peptide and Heterocycle Synthesis Requiring Thermal Stability

The elevated melting point of 158 °C [Section 3, Evidence Item 2] ensures that the compound remains a stable crystalline solid under the heating cycles commonly employed in solid-phase synthesis (e.g., microwave-assisted reactions up to 120–150 °C). This thermal resilience reduces decomposition risk and improves batch-to-batch reproducibility compared to phenidone (mp 121 °C), which may soften or degrade under similar conditions.

Lipophilic Prodrug Design and Membrane Permeability Optimization

With an XLogP3 of 1.4 [Section 3, Evidence Item 3], the target compound provides a balanced lipophilicity profile that is 1.0 log unit higher than antipyrine (XLogP3 0.4). This property is advantageous for designing central nervous system (CNS)-penetrant pyrazolone derivatives, where moderate lipophilicity is a prerequisite for crossing the blood-brain barrier. Procurement of the correct analog with verified XLogP is critical for maintaining SAR consistency in CNS drug discovery programs.

Calibration Standards and Reference Materials for Pyrazolone Analytical Methods

The well-defined melting point (158 °C) and distinct chromatographic retention (reflected by XLogP3 1.4) make 1-phenyl-1H-pyrazol-3(2H)-one a superior reference standard for HPLC and LC-MS method development targeting pyrazolone impurities or metabolites. Its physicochemical differentiation from antipyrine and phenidone ensures unambiguous peak identification in complex mixtures, a key requirement for regulatory bioanalytical method validation.

Quote Request

Request a Quote for 1-phenyl-1H-pyrazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.